- Efficient palladium-mediated synthesis of a spirocyclic model for fredericamycin A, Tetrahedron Letters, 1987, 28(2), 171-4
Cas no 96606-95-0 (3-(2-Iodophenyl)propanoic Acid)
96606-95-0 structure
Product Name:3-(2-Iodophenyl)propanoic Acid
CAS-Nr.:96606-95-0
MF:C9H9IO2
MW:276.071035146713
MDL:MFCD00040789
CID:802820
PubChem ID:329765331
Update Time:2024-10-25
3-(2-Iodophenyl)propanoic Acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-(2-Iodophenyl)propanoic acid
- 3-(2-IODOPHENYL)PROPIONIC ACID
- Benzenepropanoic acid,2-iodo-
- 2-Iodobenzenepropanoic acid
- Benzenepropanoic acid, 2-iodo-
- 2-Iodo-benzenepropanoic acid
- AK112430
- 2-iodobenzenepropionic acid
- 3-(2'-Iodophenyl)propionic acid
- POJTZKMVSQVKNR-UHFFFAOYSA-N
- 3-(2-iodanylphenyl)propanoic acid
- 3-(2-Iodo-phenyl)-propionic acid
- OR6479
- SBB068273
- 6771AC
- MB00406
- FCH1321240
- 2-Iodobenzenepropanoic acid (ACI)
- s10171
- AKOS005216849
- WDA60695
- SY238889
- 3-(2-Iodophenyl)propionic acid, 97%
- SCHEMBL4336097
- 3-(2-Iodophenyl)propanoicacid
- DTXSID50371515
- 96606-95-0
- CS-0156655
- DS-5647
- MFCD00040789
- 3-(2-Iodophenyl)propanoic Acid
-
- MDL: MFCD00040789
- Inchi: 1S/C9H9IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)
- InChI-Schlüssel: POJTZKMVSQVKNR-UHFFFAOYSA-N
- Lächelt: O=C(CCC1C(I)=CC=CC=1)O
Berechnete Eigenschaften
- Genaue Masse: 275.96500
- Monoisotopenmasse: 275.965
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 3
- Komplexität: 159
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 37.3
- XLogP3: 2.3
Experimentelle Eigenschaften
- Dichte: 1.775
- Schmelzpunkt: 87-92 °C
- Siedepunkt: 354 ºC
- Flammpunkt: 168 ºC
- Brechungsindex: 1.624
- PSA: 37.30000
- LogP: 2.30840
3-(2-Iodophenyl)propanoic Acid Sicherheitsinformationen
-
Symbol:
- Signalwort:Danger
- Gefahrenhinweis: H302-H315-H318-H335
- Warnhinweis: P261-P280-P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-37/38-41-52/53
- Sicherheitshinweise: 26-39-61
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Keep in dark place,Sealed in dry,Room Temperature
3-(2-Iodophenyl)propanoic Acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033918-250mg |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 95% | 250mg |
£16.00 | 2022-03-01 | |
| Fluorochem | 033918-1g |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 95% | 1g |
£38.00 | 2022-03-01 | |
| Fluorochem | 033918-5g |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 95% | 5g |
£150.00 | 2022-03-01 | |
| Fluorochem | 033918-10g |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 95% | 10g |
£280.00 | 2022-03-01 | |
| Alichem | A013033530-250mg |
3-(2'-Iodophenyl)propionic acid |
96606-95-0 | 97% | 250mg |
$484.80 | 2023-08-31 | |
| Alichem | A013033530-500mg |
3-(2'-Iodophenyl)propionic acid |
96606-95-0 | 97% | 500mg |
$855.75 | 2023-08-31 | |
| Alichem | A013033530-1g |
3-(2'-Iodophenyl)propionic acid |
96606-95-0 | 97% | 1g |
$1504.90 | 2023-08-31 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 739138-1G |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 1g |
¥507.08 | 2023-11-25 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02388-25g |
3-(2-iodophenyl)propanoic Acid |
96606-95-0 | 95% | 25g |
$555 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CH003-5g |
3-(2-Iodophenyl)propanoic Acid |
96606-95-0 | 97% | 5g |
1682.0CNY | 2021-07-12 |
3-(2-Iodophenyl)propanoic Acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide , Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referenz
- Copper-catalyzed cross-coupling of O-alkyl hydroxamates with aryl iodides, Synthesis, 2012, 44(15), 2413-2423
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Formic acid , Triethylamine
Referenz
- The photo-dehydro-Diels-Alder (PDDA) reaction - a powerful method for the preparation of biaryls, Synthesis, 2007, (3), 464-477
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux; overnight, reflux
Referenz
- A preparation of oxyphenyl and sulfanylphenyl derivatives of amino acids, useful as glycine transporter inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Guanidine nitrate , Oxygen , Hydrazine hydrate (1:1) Solvents: Ethanol , Ethyl acetate ; 16 h, rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Referenz
- Synthetic Studies Toward the Skyllamycins: Total Synthesis and Generation of Simplified Analogues, Journal of Organic Chemistry, 2018, 83(13), 7250-7270
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- The Endocyclic Restriction Test: An Investigation of the Geometries of Thiophilic Additions of Aryl Radicals and Aryllithium Reagents to Dithioesters, Journal of Organic Chemistry, 1994, 59(24), 7410-13
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide , Sulfuric acid Solvents: Acetic acid
Referenz
- Iodination of aromatic compounds by N-iodosuccinimide in organic solvents in the presence of H2SO4, Izvestiya Vysshikh Uchebnykh Zavedenii, 2002, 45(3), 48-51
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Carbopalladation of Nitriles: Synthesis of Benzocyclic Ketones and Cyclopentenones via Pd-Catalyzed Cyclization of ω-(2-Iodoaryl)alkanenitriles and Related Compounds, Journal of Organic Chemistry, 2002, 67(26), 9428-9438
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Formic acid , Triethylamine Solvents: Dimethylformamide ; 0 °C; 12 h, 65 °C
1.2 Reagents: Water ; 6 h, 90 °C
1.2 Reagents: Water ; 6 h, 90 °C
Referenz
- Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond Formation, Organic Letters, 2018, 20(2), 345-348
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Formic acid, compd. with N,N-diethylethanamine (5:2)
Referenz
- The effect of vinyl esters on the enantioselectivity of the lipase-catalyzed transesterification of alcohols, Tetrahedron: Asymmetry, 2001, 12(4), 585-596
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Formic acid , Formic acid, compd. with N,N-diethylethanamine (5:2)
Referenz
- On Homogeneous Gold/Palladium Catalytic Systems, Advanced Synthesis & Catalysis, 2012, 354(1), 133-147
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- Copper-Catalyzed Dynamic Kinetic C-P Cross-Coupling/Cyclization for the Concise Asymmetric Synthesis of Six-, Seven- and Eight-Membered P-Stereogenic Phosphorus Heterocycles, Angewandte Chemie, 2022, 61(24),
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium
Referenz
- Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenes, Chemical Science, 2022, 13(11), 3161-3168
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- An Approach to Lysergic Acid Utilizing an Intramolecular Isomuenchnone Cycloaddition Pathway, Journal of Organic Chemistry, 1995, 60(9), 2704-13
3-(2-Iodophenyl)propanoic Acid Raw materials
- 3-Phenylpropionic acid
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- Benzenepropanenitrile, 2-iodo-
- Diethyl 2-(2-iodobenzyl)malonate
- 2-Iodobenzaldehyde
- 5,5-dimethylcyclohexane-1,3-dione
- 2-Propenoic acid, 3-(2-iodophenyl)-, (E)-
- Benzenepropanoic acid, 2-iodo-, methyl ester
- 2-Propenoic acid,3-(2-iodophenyl)-
3-(2-Iodophenyl)propanoic Acid Preparation Products
3-(2-Iodophenyl)propanoic Acid Verwandte Literatur
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
96606-95-0 (3-(2-Iodophenyl)propanoic Acid) Verwandte Produkte
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